

Tanerasertib: A Technical Guide to a Mutant-Selective AKT1 Inhibitor

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Compound of Interest

Compound Name: Tanerasertib

Cat. No.: B15606804

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CAS Number: 3034255-93-8

This document provides an in-depth technical overview of **Tanerasertib**, a potent and highly selective allosteric inhibitor of the E17K mutant of protein kinase B (AKT1). This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical investigation of this compound.

Core Compound Information

Parameter	Value	Reference
CAS Number	3034255-93-8	[1]
Synonyms	ALTA-2618	[1]
Molecular Formula	C33H28FN11	[1]
Mechanism of Action	Allosteric Inhibitor of AKT1 (E17K mutant)	[1]

Quantitative Efficacy and Selectivity

Tanerasertib has demonstrated potent and selective inhibition of AKT isoforms, with a particular strength against the oncogenic E17K mutant of AKT1. The following tables summarize key quantitative data from in vitro studies.

In Vitro Inhibitory Activity

Target	IC50 (nM)	Reference
AKT1	5.0	[2]
AKT2	4.5	[2]
AKT3	16	[2]
AKT1-E17K	Potent Inhibitor	[2]

Kinase Selectivity Profile

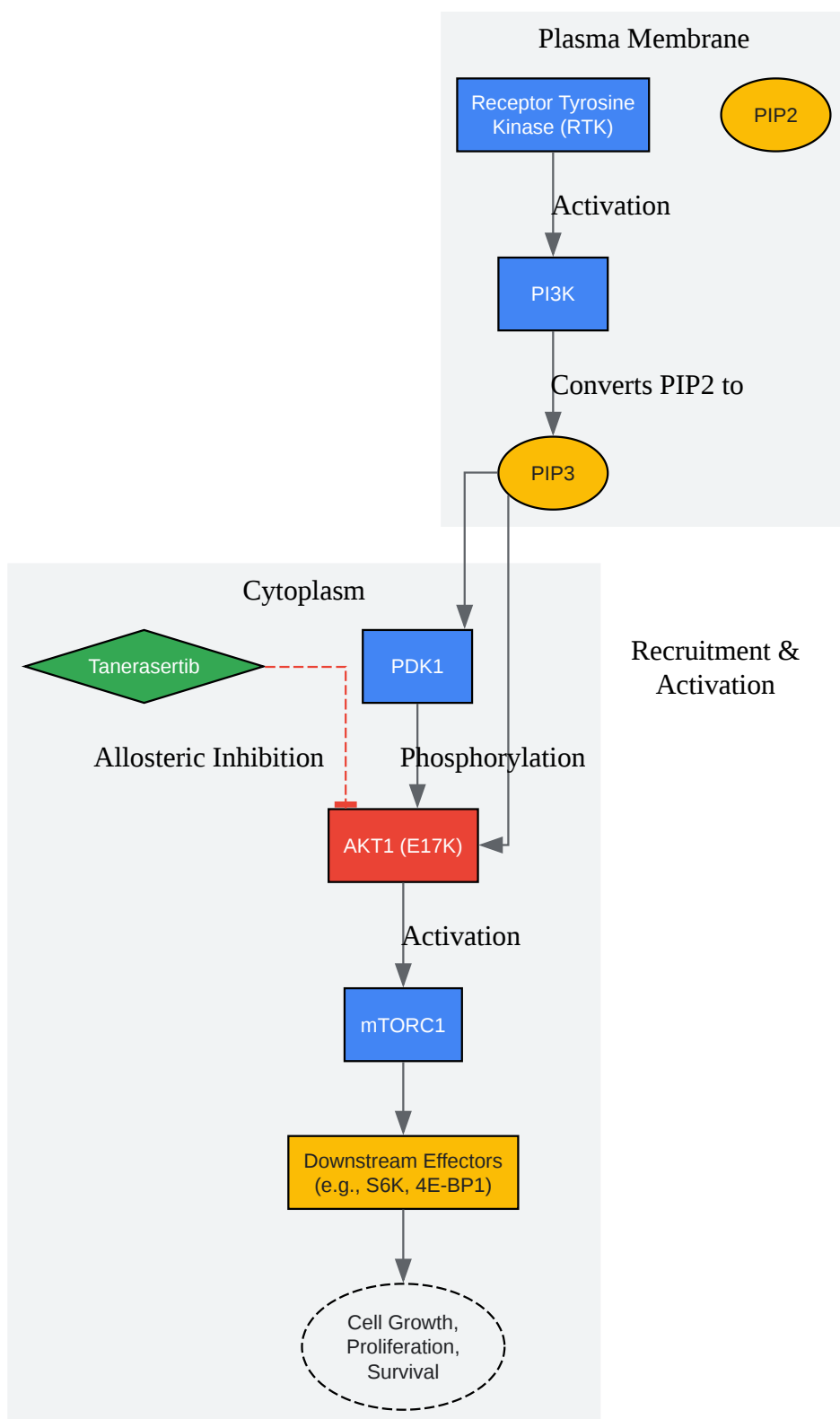
A comprehensive kinase selectivity panel is crucial for understanding the off-target effects of a small molecule inhibitor. While a full selectivity panel for **Tanerasertib** is not publicly available, the following represents a general approach to presenting such data.

Kinase	Percent Inhibition at 1 μ M
Kinase A	>90%
Kinase B	<10%
Kinase C	25%
...	...

Note: This table is a template. Specific data for **Tanerasertib** against a broad kinase panel would be populated here as it becomes available.

Signaling Pathway

Tanerasertib exerts its therapeutic effect by modulating the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. The E17K mutation in AKT1 leads to constitutive activation of this pathway.



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Tanerasertib's inhibition of the PI3K/AKT/mTOR pathway.

Experimental Protocols

The following are representative protocols for key in vitro and in vivo assays used to characterize **Tanerasertib**.

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is for determining the IC50 value of **Tanerasertib** against AKT1 E17K.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- Recombinant active AKT1 E17K enzyme
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)
- AKT substrate peptide (e.g., Crosstide)
- ATP
- **Tanerasertib** serial dilutions
- ADP-Glo™ Kinase Assay kit (Promega)
- 96-well or 384-well plates

Procedure:

- Prepare serial dilutions of **Tanerasertib** in kinase buffer.
- In a white, opaque assay plate, add the **Tanerasertib** dilutions.
- Add the recombinant AKT1 E17K enzyme to the wells.
- Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

- Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert the generated ADP to a luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each **Tanerasertib** concentration relative to a no-inhibitor control.
- Plot the percent inhibition versus the logarithm of the **Tanerasertib** concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Format)

This protocol is for assessing the effect of **Tanerasertib** on the viability of cancer cells harboring the AKT1 E17K mutation.[\[4\]](#)[\[5\]](#)

Materials:

- AKT1 E17K-mutant cancer cell line (e.g., MCF7-AKT1-E17K)
- Complete cell culture medium
- **Tanerasertib** serial dilutions
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates

Procedure:

- Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Replace the medium with fresh medium containing serial dilutions of **Tanerasertib**. Include a vehicle-only control.

- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the percentage of cell viability versus the logarithm of the **Tanerasertib** concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **Tanerasertib** in a mouse xenograft model.[\[6\]](#)[\[7\]](#)[\[8\]](#)

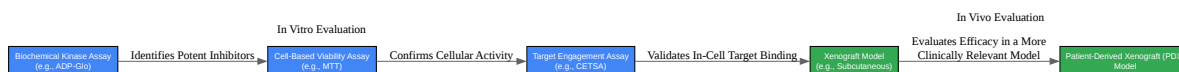
Materials:

- Immunodeficient mice (e.g., athymic nude or NOD/SCID)
- AKT1 E17K-mutant cancer cell line
- Matrigel (optional)
- **Tanerasertib** formulation for in vivo administration
- Vehicle control

Procedure:

- Subcutaneously implant the AKT1 E17K-mutant cancer cells (typically mixed with Matrigel) into the flank of the immunodeficient mice.
- Monitor the mice for tumor growth.

- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer **Tanerasertib** or the vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage).
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
- Analyze the tumor growth data to determine the anti-tumor efficacy of **Tanerasertib**.



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A typical preclinical evaluation workflow for **Tanerasertib**.

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